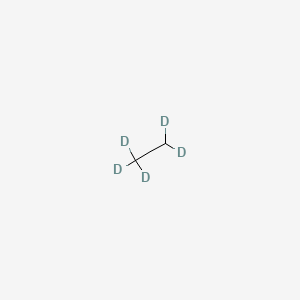

Ethane-d5

Übersicht

Beschreibung

This isotopically labeled compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethane-d5 can be synthesized through various methods. One common approach involves the deuteration of ethane using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to facilitate the exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods: Industrial production of this compound often involves the catalytic exchange of hydrogen with deuterium in ethane. This process requires specialized equipment to handle the high pressures and temperatures necessary for efficient deuteration. The purity of the final product is crucial, and it is typically achieved through multiple purification steps, including distillation and gas chromatography .

Analyse Chemischer Reaktionen

Hydrogen Atom Abstraction by Ethyl-d5 Radicals

Ethyl-d5 radicals (C₂D₅- ) are generated via photolysis of deuterated ketones like 3-pentanone-d₁₀. These radicals participate in hydrogen abstraction reactions with alkanes and hydrogen gas. Key findings include:

-

Reactions with Hydrogen (H₂):

The reaction involves the abstraction of a hydrogen atom from H₂ to form ethane-d6 (C₂D₆):The activation energy for this reaction is 11.33 ± 0.5 kcal/mol , calculated relative to ethyl radical recombination .

-

Reactions with n-Hexane and Cyclohexane:

Ethyl-d5 radicals abstract hydrogen atoms from alkanes, with activation energies of 10.1 ± 0.5 kcal/mol (n-hexane) and 10.4 ± 0.5 kcal/mol (cyclohexane) . The rate constants demonstrate a preference for abstraction from secondary hydrogen atoms in alkanes.

Comparison with Ethyl-d0 Radicals

Studies highlight differences in reactivity between ethyl-d5 and ethyl-d0 radicals (C₂H₅- ). For example:

-

Disproportionation vs. Combination:

Ethyl-d5 radicals show a lower ratio of disproportionation to combination (0.1 vs. 0.14 for ethyl-d0 radicals), indicating reduced steric hindrance in deuterated systems . -

Kinetic Isotope Effects:

The steric factor for hydrogen abstraction is linked to vibrational frequencies of C-H/C-D bonds. Ethyl-d5 radicals exhibit a 1.4-fold higher rate for C-D bond cleavage compared to C-H bonds .

Activation Energy and Rate Constants

Mechanistic Insights

-

Steric Effects:

Deuterium substitution reduces steric hindrance in radical reactions, as evidenced by the lower activation energy for C-D bond cleavage compared to C-H bonds . -

Vibrational Frequency Correlation:

The steric factor correlates with the vibrational frequencies of C-H (2899 cm⁻¹) and C-D (2083 cm⁻¹) bonds, with a ratio of 1.39 .

Relevance to Industrial and Atmospheric Chemistry

Ethyl-d5 radicals are studied for their role in hydrocarbon oxidation and atmospheric chemistry. Their reactions with alkanes and hydrogen provide insights into:

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Ethane-d5 is utilized in synthetic organic chemistry as a labeled compound. The presence of deuterium allows for tracing and understanding reaction mechanisms due to its distinct nuclear properties compared to hydrogen.

- Isotope Labeling : this compound serves as an isotopic label in studies involving reaction pathways and mechanisms. It enables researchers to track the incorporation of deuterium into products, providing insights into reaction dynamics and kinetics.

- Synthesis of Deuterated Compounds : this compound is often used as a precursor in the synthesis of other deuterated compounds, enhancing the study of their physical and chemical properties.

Analytical Chemistry

The application of this compound extends to analytical techniques, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

- Mass Spectrometry : In mass spectrometry, this compound is employed as an internal standard for quantifying analytes. Its known isotopic composition aids in improving the accuracy and reliability of measurements.

- NMR Spectroscopy : The use of this compound in NMR allows for enhanced resolution and sensitivity. The distinct chemical shifts associated with deuterium provide valuable information about molecular structure and dynamics.

Biological Studies

This compound has significant applications in biological research, particularly in metabolic studies and pharmacokinetics.

- Metabolic Tracing : In metabolic studies, this compound can be used to trace metabolic pathways. By incorporating it into biological systems, researchers can monitor how it is metabolized, providing insights into metabolic processes and enzyme activity.

- Pharmacokinetics : The compound is also used in pharmacokinetic studies to evaluate drug metabolism and distribution. Its isotopic labeling helps in understanding how drugs behave within biological systems.

Environmental Studies

The environmental applications of this compound include its use in studies related to greenhouse gas emissions and atmospheric chemistry.

- Greenhouse Gas Research : this compound can be used as a tracer in studies investigating the sources and sinks of ethane in the atmosphere. Its distinct isotopic signature helps differentiate between biogenic and anthropogenic sources.

- Atmospheric Chemistry : The compound aids in understanding reactions involving ethane in atmospheric processes, contributing to models that predict climate change impacts.

Case Study 1: Metabolic Pathway Analysis

A study utilized this compound to trace the metabolic pathways of fatty acids in mammalian cells. By incorporating this compound into the growth medium, researchers were able to monitor its conversion into various metabolites through mass spectrometry analysis. This approach provided insights into lipid metabolism and its regulation under different physiological conditions.

Case Study 2: Drug Metabolism

In pharmacokinetic studies, this compound was administered alongside a new drug candidate to assess its metabolism. By analyzing blood samples using NMR spectroscopy, researchers could determine the rate at which the drug was metabolized and identify the metabolites formed. This information was crucial for understanding the drug's efficacy and safety profile.

Wirkmechanismus

The mechanism of action of Ethane-d5 primarily involves its role as an isotopic tracer. Deuterium, being a stable isotope of hydrogen, does not alter the chemical properties of ethane significantly but provides a distinct signal in analytical techniques. This allows researchers to track the movement and transformation of this compound in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application, such as metabolic studies or material synthesis .

Vergleich Mit ähnlichen Verbindungen

Methane-d4 (CD4): A deuterated form of methane used in similar applications as Ethane-d5.

Propane-d8 (C3D8): A deuterated form of propane used in NMR spectroscopy and other analytical techniques.

Butane-d10 (C4D10): A deuterated form of butane used in isotope labeling and material science

Uniqueness of this compound: this compound is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Its intermediate size between methane-d4 and propane-d8 makes it particularly useful in studying a range of chemical and biological processes.

Eigenschaften

IUPAC Name |

1,1,1,2,2-pentadeuterioethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6/c1-2/h1-2H3/i1D2,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMSDBZUPAUEDD-KPAILUHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476552 | |

| Record name | Ethane-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

35.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3681-30-9 | |

| Record name | Ethane-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3681-30-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.